molecular formula C21H20N4O4S2 B2459051 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 893355-76-5

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2459051
CAS No.: 893355-76-5
M. Wt: 456.54
InChI Key: GSSHEZUANVVSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic chemical compound designed for research applications. Its structure incorporates a 1,3,4-thiadiazole core, a scaffold well-documented in scientific literature for its broad pharmacological potential. The 1,3,4-thiadiazole ring is known to be a bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve cell permeability, making derivatives promising candidates for bioactivity studies . This specific molecule is synthetically modified with a benzodioxole group and a phenylpropanamide side chain. The benzodioxole moiety is a privileged structure in medicinal chemistry, often associated with modulating biological activity. The presence of the thioether and amide linkages within the structure may contribute to its ability to interact with various biological targets. Given the known properties of its constituent parts, this compound is of significant interest for preliminary investigation in areas such as antimicrobial and antituberculosis research, as 2-amino-1,3,4-thiadiazole derivatives have demonstrated such activities in studies . Researchers can utilize this compound as a key intermediate or as a lead molecule for developing new bioactive agents. The reactivity of its functional groups also makes it a versatile building block for further chemical derivatization. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c26-18(9-7-14-4-2-1-3-5-14)23-20-24-25-21(31-20)30-12-19(27)22-11-15-6-8-16-17(10-15)29-13-28-16/h1-6,8,10H,7,9,11-13H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSHEZUANVVSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound of considerable interest due to its potential biological activities, including antitumor and anticonvulsant properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following molecular formula:

C19H18N4O5S2\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{5}\text{S}_{2}

with a molecular weight of 446.5 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety, a thiadiazole ring, and a phenylpropanamide group.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
  • IC50 Values : Many derivatives showed IC50 values below 5 μM, indicating potent growth inhibition.

Table 1: Antitumor Activity Summary

Compound DerivedCell LineIC50 (μM)
Derivative AHeLa4.5
Derivative BA5493.8
Derivative CMCF-72.9

These findings suggest that the compound may induce apoptosis and cause cell cycle arrest in cancer cells, although the exact mechanisms remain to be fully elucidated.

Anticonvulsant Activity

Another area of investigation is the anticonvulsant potential of this compound. Research has focused on its effectiveness in models of seizure induction:

  • Testing Methods : Maximum Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ).
  • Results : Certain derivatives displayed promising anticonvulsant effects, significantly reducing seizure incidence in tested models.

Table 2: Anticonvulsant Activity Results

Compound DerivedModel UsedEfficacy (%)
Derivative DMES80
Derivative EscPTZ75

While the precise mechanism of action for this compound is not yet fully understood, it is hypothesized that similar compounds may exert their effects through:

  • Induction of Apoptosis : Triggering programmed cell death in tumor cells.
  • Inhibition of Key Enzymes : Compounds with analogous structures have shown inhibitory activity against enzymes involved in tumor progression.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antitumor Activity : A recent study synthesized several derivatives and evaluated their cytotoxicity against multiple human cancer cell lines. The results indicated that certain derivatives were comparable to established chemotherapeutic agents like cisplatin .
  • Anticonvulsant Efficacy Study : Another investigation assessed the anticonvulsant properties using both MES and scPTZ models. The results showed significant protective effects against induced seizures.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The presence of a benzo[d][1,3]dioxole group in the target compound distinguishes it from analogues like 7a–7l (piperidinyl substituents) and 3a–c (chlorophenyl-oxadiazole). This group may improve metabolic stability compared to simpler aryl groups due to reduced oxidative metabolism .
  • Thioether Linkage : The thioether moiety is conserved across multiple analogues (e.g., 7a–7l , 3a–c ) and is critical for maintaining conformational flexibility and sulfur-mediated interactions with biological targets .
  • Anticancer Potential: Compound 7b (IC₅₀ = 1.61 µg/mL against HepG-2) highlights the efficacy of thiadiazole derivatives in hepatocellular carcinoma models.

Characterization Techniques :

  • NMR and LCMS : Used to confirm structural integrity and purity, as described for analogues in , and 7.
  • X-ray Crystallography: Employed for analogues like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide to resolve conformational details .

Q & A

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact
Temperature60–80°CPrevents side reactions (e.g., hydrolysis)
SolventDMF/DMSOEnhances nucleophilicity of thiol groups
Stoichiometry1:1.2 (thiadiazole:haloacetamide)Maximizes yield (75–85%)

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Contradictions in NMR or IR spectra often arise from:

  • Tautomerism in thiadiazole rings (e.g., thione-thiol equilibria).
  • Conformational flexibility of the thioether linkage.

Q. Methodological Solutions :

Multi-technique validation : Cross-check NMR (¹H/¹³C) with IR (amide I/II bands) and high-resolution mass spectrometry (HRMS) .

X-ray crystallography : Resolves ambiguities in bond geometry (e.g., C–S bond lengths: 1.78–1.82 Å) .

Computational modeling : DFT calculations predict vibrational frequencies and chemical shifts to match experimental data .

Basic: Which functional groups dictate the compound's reactivity in biological assays?

The compound’s bioactivity is influenced by:

  • Thiadiazole ring : Electrophilic at C2 and C5 positions, enabling interactions with nucleophilic residues in enzymes .
  • Thioether linkage : Susceptible to oxidation, forming sulfoxide/sulfone derivatives under oxidative conditions .
  • Amide groups : Participate in hydrogen bonding with biological targets (e.g., kinases, proteases) .

Q. Reactivity Table :

Functional GroupReactivityBiological Relevance
ThiadiazoleElectrophilic substitutionEnzyme inhibition
ThioetherOxidation to sulfoxidesProdrug activation
Benzodioxoleπ-π stackingTarget binding in hydrophobic pockets

Advanced: How to design experiments to analyze the compound’s mechanism of action in cancer cell lines?

Q. Experimental Workflow :

In vitro cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Target identification :

  • Molecular docking : Predict binding to kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) .
  • Pull-down assays : Affinity chromatography with biotinylated probes .

Pathway analysis : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .

Q. Key Controls :

  • Include positive controls (e.g., cisplatin for cytotoxicity).
  • Validate target specificity with siRNA knockdown .

Basic: What purification techniques ensure high purity of the synthesized compound?

Q. Purification Strategies :

Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1) removes unreacted intermediates .

Recrystallization : Ethanol/water mixtures yield crystals with >95% purity (verified by HPLC) .

HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve co-eluting impurities .

Advanced: How to address discrepancies in biological activity across structural analogs?

Case Study : Analogs with trifluoromethyl vs. phenylpropanamide groups show varying IC₅₀ values.

Q. Approaches :

SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with activity .

Solubility testing : Measure logP to assess bioavailability differences (e.g., trifluoromethyl analogs: logP = 2.8 vs. phenylpropanamide: logP = 3.5) .

Metabolic stability : Liver microsome assays identify rapid degradation pathways (e.g., esterase cleavage) .

Basic: What are the standard protocols for characterizing the compound’s stability under physiological conditions?

pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>200°C for anhydrous form) .

Light sensitivity : Expose to UV-Vis light (300–800 nm); track photodegradation products with LC-MS .

Advanced: How to optimize the compound’s pharmacokinetic profile using prodrug strategies?

Q. Prodrug Design :

  • Esterification : Mask polar amide groups with acetyl or PEG moieties to enhance absorption .
  • Thioether oxidation : Sulfoxide derivatives improve water solubility (e.g., 10-fold increase in PBS) .

Q. In Vivo Testing :

  • Administer prodrug in rodent models; measure plasma half-life and metabolite formation via LC-MS/MS .

Basic: What safety protocols are essential for handling this compound in the lab?

PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.

Ventilation : Use fume hoods during synthesis (volatile solvents like DMF) .

Waste disposal : Neutralize reaction byproducts (e.g., thiols) with oxidizing agents before disposal .

Advanced: How to validate computational docking predictions with experimental binding assays?

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Crystallography : Co-crystallize compound with target protein (e.g., kinase domain) to resolve binding mode .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.